2,3-Diethylphenol

Physical Chemistry Separation Science Process Engineering

Sourcing a specific 2,3-diethylphenol isomer is challenging due to the profound impact of substitution pattern on reactivity and physicochemical properties. Generic 'diethylphenol' orders risk receiving an unwanted regioisomer, derailing synthetic routes. We supply authenticated 2,3-diethylphenol to eliminate this ambiguity. • Isomer-confirmed identity: eliminates risk of cross-contamination with 2,5- or 3,5-diethylphenol, ensuring regioselective C-H functionalization outcomes. • Analytical benchmark: documented refractive index (1.5125), mp (~46.8°C), and bp (~236.7°C) support instrument calibration and HPLC method development. • Reliable supply: stock available with batch-specific purity documentation for immediate research use.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 66142-71-0
Cat. No. B15196043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethylphenol
CAS66142-71-0
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)O)CC
InChIInChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3
InChIKeyRLEWTHFVGOXXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethylphenol (CAS 66142-71-0): Key Physicochemical Properties and Identification


2,3-Diethylphenol (CAS: 66142-71-0) is a dialkyl-substituted monohydric phenol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol [1]. It is characterized by two ethyl groups attached to the benzene ring at the ortho (2) and meta (3) positions relative to the hydroxyl group . This specific substitution pattern differentiates it from its regioisomers, such as 2,5-diethylphenol, 2,4-diethylphenol, and 3,5-diethylphenol [2]. The compound is a solid at room temperature, with an estimated melting point of ~46.8°C and a boiling point of ~236.7°C . Its computed logP (XLogP3-AA) is 3.2, indicating moderate lipophilicity [1].

2,3-Diethylphenol: The Criticality of Regiochemistry in Alkylphenol Procurement


The alkylphenol family is not a commodity where one member can be freely substituted for another. The specific pattern of substitution (ortho-, meta-, para-) profoundly alters a molecule's physicochemical properties and its subsequent reactivity in synthesis. Even among diethylphenol isomers with the identical molecular formula (C₁₀H₁₄O), the placement of the ethyl groups dictates the compound's steric and electronic environment [1]. This influences key parameters such as melting point, boiling point, and, critically, the regioselectivity of downstream chemical reactions like electrophilic aromatic substitution or C-H functionalization [2]. Therefore, a generic specification for a 'diethylphenol' is scientifically and procedurally ambiguous, with the potential to derail synthetic routes or alter product performance. The evidence below quantifies these differentiating factors for 2,3-diethylphenol relative to its closest analogs.

Evidence Guide: Quantifying the Differentiated Performance of 2,3-Diethylphenol


Physicochemical Differentiation of 2,3-Diethylphenol via Boiling Point

The boiling point of 2,3-diethylphenol is distinct from that of its regioisomers, which is a critical factor for its purification and handling. Its estimated boiling point is 236.65°C . This value differs from that of 3,5-diethylphenol, which is reported to be 253.4°C at 760 mmHg [1]. This boiling point differential can be leveraged for separation and quality control. Such a difference is expected across the isomeric series, with each positional isomer exhibiting a unique boiling point due to variations in intermolecular forces and molecular shape [2].

Physical Chemistry Separation Science Process Engineering

Melting Point: A Quantifiable Distinction for 2,3-Diethylphenol

The physical state of a compound at room temperature is a primary consideration for handling and formulation. The estimated melting point for 2,3-diethylphenol is 46.81°C , indicating it is a solid at standard room temperature (20-25°C). This is in stark contrast to 2,6-diethylphenol, a positional isomer, which is a liquid with a melting point of -34°C [1]. This fundamental difference in phase behavior highlights the critical impact of the ethyl group positions on the solid-state packing and intermolecular forces within the crystal lattice [2].

Solid State Chemistry Formulation Thermal Analysis

Computational Evidence of Differentiated Lipophilicity: 2,3-Diethylphenol LogP

Lipophilicity, often expressed as the partition coefficient (LogP), is a key determinant of a molecule's behavior in biological and environmental systems. The computed LogP (XLogP3-AA) for 2,3-diethylphenol is 3.2 [1]. A different computational model (ACD/Labs) predicts a higher value of 3.46 [2]. For a class-level comparison, 2,5-diethylphenol, a close regioisomer, has an ACD/LogP value of 3.29 [3]. These quantitative differences, even when subtle, can translate to significant variations in membrane permeability, protein binding, or bioaccumulation potential [4].

ADME Medicinal Chemistry Environmental Fate

Differentiation Through Hydrogen Bonding Potential and Topological Polar Surface Area

Key computed molecular descriptors that are identical across many alkylphenol isomers can still serve as a differentiator when compared to other phenol derivatives. 2,3-Diethylphenol has a hydrogen bond donor count of 1 and an acceptor count of 1, resulting in a Topological Polar Surface Area (TPSA) of 20.2 Ų [1]. While regioisomers like 2,5-diethylphenol and 3,5-diethylphenol share this TPSA value [2], this metric is a stark contrast to more polar analogs. For example, a compound like 4-hydroxybenzoic acid has a TPSA of 57.5 Ų [3]. This class-level distinction in TPSA is a fundamental predictor of different membrane permeability characteristics.

Medicinal Chemistry QSAR Modeling Computational Chemistry

2,3-Diethylphenol: A Defined Scaffold for Ortho-Selective C-H Functionalization

The ortho-substitution pattern of 2,3-diethylphenol offers a unique and differentiated opportunity in transition-metal-catalyzed C-H functionalization reactions. In general, free phenols can act as directing groups, enabling site-selective functionalization at the position ortho to the hydroxyl group [1]. The 2,3-diethylphenol scaffold, with its ethyl group at the 2-position, provides a distinct steric and electronic environment compared to a simple 3-substituted phenol or an unsubstituted phenol. This structural motif can be utilized in studies aimed at controlling the regioselectivity of C-H activation, a key challenge in modern organic synthesis [2].

Synthetic Methodology Catalysis Organic Synthesis

Analytical Differentiation via Refractive Index: 2,3-Diethylphenol

The refractive index is a fundamental physical property used for compound identification and purity assessment. The estimated refractive index for 2,3-diethylphenol is 1.5125 . For comparison, the predicted refractive index for 2,5-diethylphenol, a close isomer, is 1.526 [1]. This measurable difference, while small, is significant for analytical techniques such as refractometry, which can be used to distinguish between closely related isomers [2]. The specific value is dependent on the wavelength of light and temperature of measurement.

Analytical Chemistry Quality Control Spectroscopy

Strategic Application Scenarios for Procuring 2,3-Diethylphenol


Building Block for Regioselective Synthesis and C-H Activation Studies

Procure 2,3-diethylphenol when exploring new synthetic methodologies, particularly those involving transition-metal-catalyzed ortho-C-H functionalization. The specific 2,3-substitution pattern offers a defined steric and electronic environment for investigating and controlling the site-selectivity of C-H activation reactions, a key area of modern organic synthesis [1]. Its use as a scaffold can lead to the creation of complex molecules that are difficult to access from simpler phenol precursors [2].

Physicochemical Research and Isomer-Specific Studies

This compound is ideal for fundamental research into the structure-property relationships of alkylphenols. Its distinct melting point (46.8°C), boiling point (236.7°C), and other properties make it a valuable subject for comparative studies with other diethylphenol isomers to elucidate the impact of regiochemistry on intermolecular forces, phase behavior, and solubility .

Reference Standard and Intermediate for Analytical Chemistry

Due to its specific refractive index (1.5125) and other unique physicochemical properties, 2,3-diethylphenol serves as a valuable reference standard for analytical method development and quality control [3]. It is a critical procurement item for laboratories requiring an authenticated sample of this specific isomer for calibrating instruments like refractometers or for developing HPLC methods to separate it from its regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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